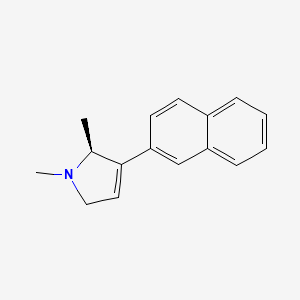
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with two methyl groups and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired pyrrole ring. The reaction is carried out under reflux conditions to ensure complete cyclization and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of naphthyl-substituted pyrrole derivatives.
Reduction: Formation of fully saturated pyrrole compounds.
Substitution: Formation of halogenated naphthyl-pyrrole derivatives.
Aplicaciones Científicas De Investigación
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3-(naphthalen-2-yl)-1H-pyrrole: Lacks the chiral center present in the (S)-isomer.
1,2-Dimethyl-3-(phenyl)-2,5-dihydro-1H-pyrrole: Features a phenyl group instead of a naphthyl group.
1,2-Dimethyl-3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole: Substitution at the 1-position of the naphthyl ring.
Uniqueness
The (S)-isomer of 1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the naphthyl group also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(2S)-1,2-dimethyl-3-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C16H17N/c1-12-16(9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-9,11-12H,10H2,1-2H3/t12-/m0/s1 |
Clave InChI |
VRGJFDLECJOTQT-LBPRGKRZSA-N |
SMILES isomérico |
C[C@H]1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


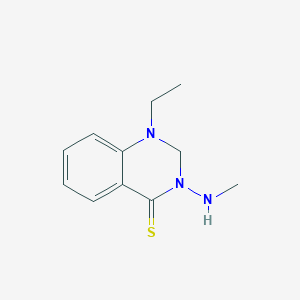

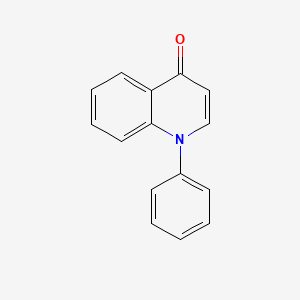

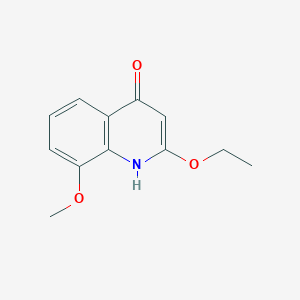

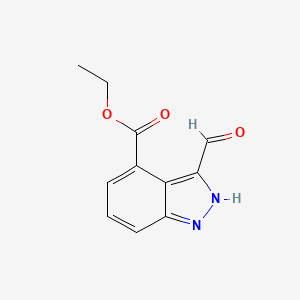


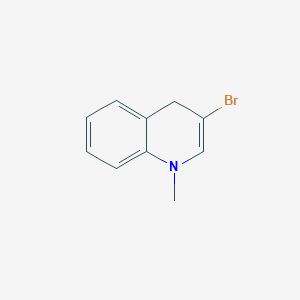
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

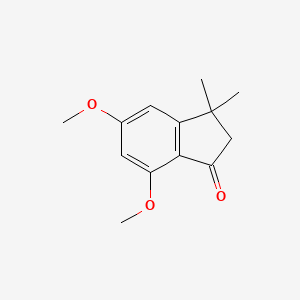
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
